Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2089277-87-0
VCID: VC7046741
InChI: InChI=1S/C14H14FNO2S/c1-4-18-14(17)12-9(3)16-13(19-12)10-6-5-8(2)7-11(10)15/h5-7H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)C)F)C
Molecular Formula: C14H14FNO2S
Molecular Weight: 279.33

Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

CAS No.: 2089277-87-0

Cat. No.: VC7046741

Molecular Formula: C14H14FNO2S

Molecular Weight: 279.33

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate - 2089277-87-0

Specification

CAS No. 2089277-87-0
Molecular Formula C14H14FNO2S
Molecular Weight 279.33
IUPAC Name ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C14H14FNO2S/c1-4-18-14(17)12-9(3)16-13(19-12)10-6-5-8(2)7-11(10)15/h5-7H,4H2,1-3H3
Standard InChI Key IUIKUHPUSPOZIQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)C)F)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) at position 2 with a 2-fluoro-4-methylphenyl substituent and a methyl group at position 4. The ethyl ester at position 5 enhances solubility and serves as a reactive handle for further derivatization. Key structural features include:

PropertyValue
Molecular FormulaC14H14FNO2S\text{C}_{14}\text{H}_{14}\text{FNO}_{2}\text{S}
Molecular Weight279.33 g/mol
IUPAC NameEthyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
SMILESCCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)C)F)C
InChI KeyIUIKUHPUSPOZIQ-UHFFFAOYSA-N

The fluorine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, potentially influencing binding interactions in biological systems.

Crystallographic Insights

While no crystal structure data exist for this specific compound, related thiazole derivatives, such as ethyl 2-amino-5-bromothiazole-4-carboxylate, exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice . Such structural motifs suggest that the fluorine and methyl groups in Ethyl 2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate may similarly influence packing efficiency and intermolecular interactions.

Synthesis Methods

Conventional Routes

The synthesis typically involves multi-step reactions, beginning with the formation of the thiazole core via Hantzsch thiazole synthesis or cyclization of thioureas with α-haloketones . A plausible route includes:

  • Phenyl Substitution: Coupling a 2-fluoro-4-methylphenyl moiety to a thiazole precursor.

  • Esterification: Introducing the ethyl ester group via acid-catalyzed condensation.

  • Purification: Chromatographic techniques to isolate the product.

Chemical Reactivity

Functional Group Transformations

The compound’s reactivity is governed by three key sites:

  • Thiazole Ring: Susceptible to electrophilic substitution at the electron-rich sulfur-adjacent positions.

  • Ethyl Ester: Hydrolyzable to carboxylic acids under acidic or basic conditions, enabling prodrug strategies.

  • Fluorophenyl Group: The fluorine atom participates in halogen bonding, while the methyl group facilitates hydrophobic interactions.

Representative Reactions

Reaction TypeConditionsOutcome
Ester HydrolysisH2O/H+\text{H}_{2}\text{O}/\text{H}^{+} or OH\text{OH}^{-}Carboxylic acid formation
NitrationHNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4}Introduction of nitro groups
Nucleophilic SubstitutionAlkyl halides, K2CO3\text{K}_{2}\text{CO}_{3}Side-chain functionalization

These transformations underscore its utility as a scaffold for generating bioactive analogs .

Biological Activity

Anticancer Prospects

Compounds like Ethyl 2-({[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate demonstrate cytotoxicity via kinase inhibition. By analogy, the fluorophenyl-thiazole core in this compound could target similar pathways, warranting evaluation against cancer cell lines.

Applications

Pharmaceutical Development

The ethyl ester group offers a prodrug strategy, with hydrolysis in vivo releasing the active carboxylic acid. This approach is common in NSAIDs and antiviral agents, suggesting potential for tailored drug delivery.

Materials Science

Thiazoles contribute to conductive polymers and photovoltaic materials. The fluorine substituent’s electron-withdrawing effects could optimize electronic properties in organic semiconductors.

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